

6-Bromo-benzoxazole-2-carbaldehyde

molecular weight

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Compound of Interest

Compound Name: 6-Bromo-benzoxazole-2-carbaldehyde

Cat. No.: B1503995

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An In-depth Technical Guide: **6-Bromo-benzoxazole-2-carbaldehyde**

Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of **6-bromo-benzoxazole-2-carbaldehyde**, structured to deliver field-proven insights for its synthesis, characterization, and application in medicinal chemistry and materials science. It moves beyond a simple data sheet to explain the causality behind experimental choices and protocols.

Executive Summary

6-Bromo-benzoxazole-2-carbaldehyde is a pivotal heterocyclic building block, merging the pharmacologically significant benzoxazole core with two versatile functional handles: a bromine atom and a reactive carbaldehyde group. The benzoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.^{[1][2][3]} The presence of a bromine atom can enhance biological efficacy and modulate pharmacokinetic properties, while the aldehyde at the 2-position serves as a key gateway for synthetic elaboration. This guide details the molecule's fundamental properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications as a strategic intermediate in drug discovery and materials science.

Physicochemical Properties and Strategic Importance

The strategic value of **6-bromo-benzoxazole-2-carbaldehyde** lies in its unique combination of structural features. The planar, aromatic benzoxazole system readily engages in π -stacking interactions with biological targets, a common feature in enzyme inhibitors and DNA-interacting agents.^[2]

Core Compound Data

A summary of the essential physicochemical and identifying data for **6-bromo-benzoxazole-2-carbaldehyde** is presented below.

Property	Value	Source / Method
IUPAC Name	6-Bromo-1,3-benzoxazole-2-carbaldehyde	IUPAC Nomenclature
CAS Number	20780-72-7	[4]
Molecular Formula	C ₈ H ₄ BrNO	[4]
Molecular Weight	226.03 g/mol	Calculated
Appearance	Expected to be a pale yellow to brown solid	General observation for similar compounds

Spectroscopic Validation

Empirical validation of the compound's structure is paramount. The following spectroscopic characteristics are expected and serve as a benchmark for successful synthesis.

- ¹H NMR: The proton spectrum should reveal distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns dictated by the bromine substitution. A key diagnostic signal is the aldehyde proton (–CHO), which is expected to appear as a singlet significantly downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.
- ¹³C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms. The aldehyde carbon is highly characteristic, appearing around 180-190 ppm. The carbon atom

attached to the bromine (C-6) will also have a distinctive chemical shift.

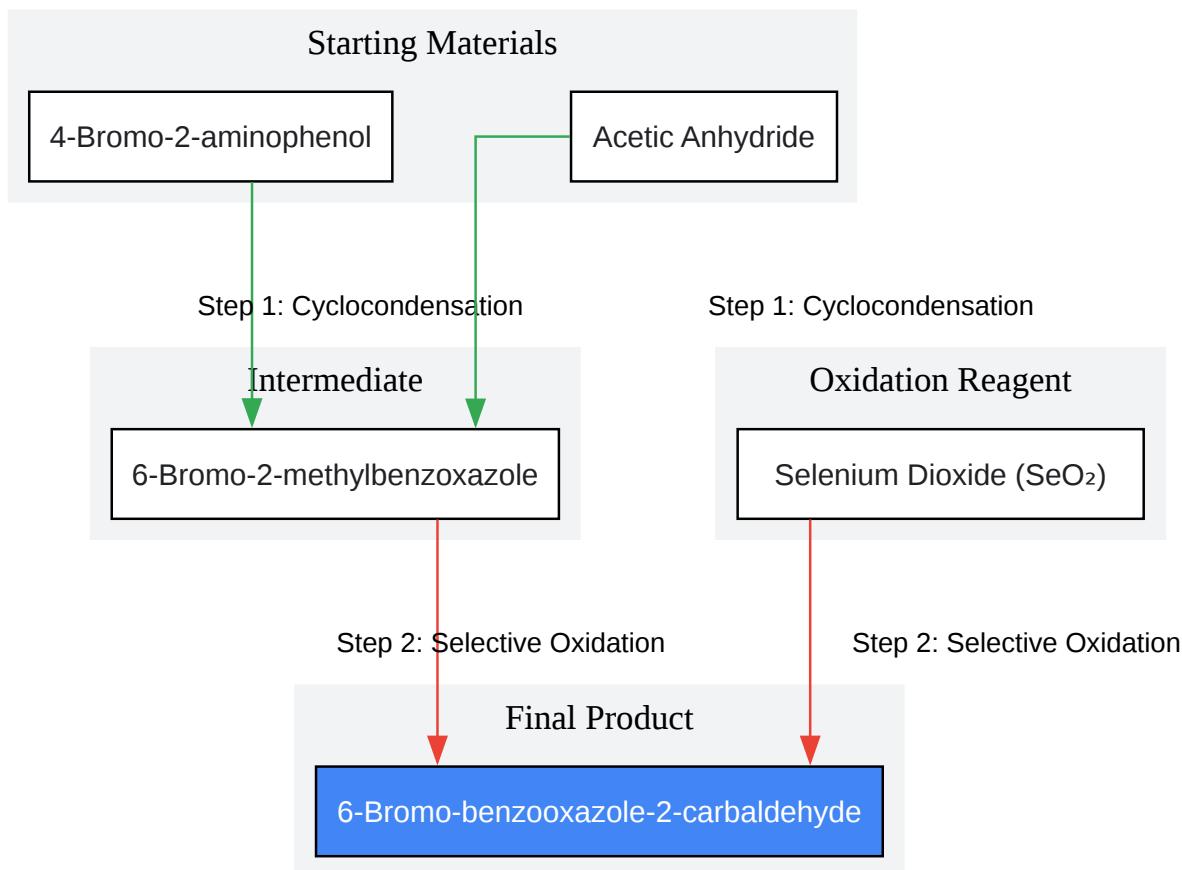
- Infrared (IR) Spectroscopy: A strong, sharp absorption band between $1680\text{-}1710\text{ cm}^{-1}$ is indicative of the C=O stretch of the aromatic aldehyde. Other key signals include C=N stretching of the oxazole ring (approx. $1600\text{-}1650\text{ cm}^{-1}$) and C-O-C stretching.
- Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ peaks with nearly equal intensity, which is the definitive signature of a monobrominated compound.

Synthesis and Purification Workflow

The synthesis of benzoxazole-2-carbaldehydes can be challenging to achieve in a single step. A robust and reliable method involves a two-step sequence starting from a readily available precursor, 4-bromo-2-aminophenol. This approach offers high yields and straightforward purification.

Synthetic Strategy Overview

The chosen strategy involves the initial formation of a stable 2-methylbenzoxazole intermediate, followed by selective oxidation of the methyl group. This avoids issues with the instability of potential C2-synthons that could be used in a direct condensation.



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Caption: Synthetic workflow for **6-bromo-benzooxazole-2-carbaldehyde**.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methylbenzoxazole

This reaction is a classic cyclocondensation to form the benzoxazole core.^[5]

- Reaction Setup: To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).
- Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the mixture while stirring. Causality: PPA acts as both the solvent and a powerful dehydrating agent, driving the cyclization to completion.

- Heating: Heat the reaction mixture to 130-140 °C and maintain for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
- Work-up: Cool the mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate.
- Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until pH ~7-8. Filter the resulting solid or extract with ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash chromatography.

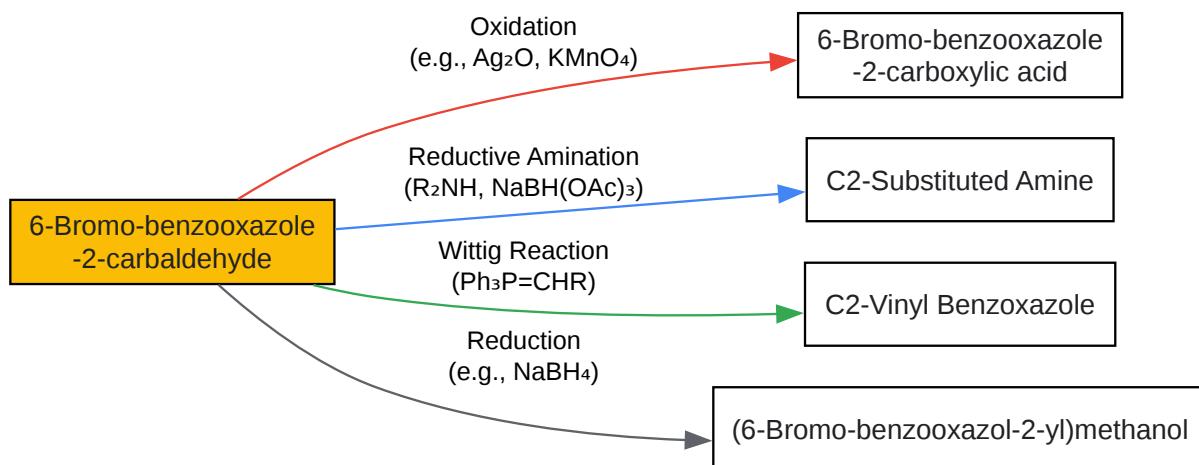
Step 2: Oxidation to **6-Bromo-benzoxazole-2-carbaldehyde**

This step utilizes a selective oxidant to convert the benzylic methyl group to an aldehyde.[\[6\]](#)

- Reaction Setup: In a flask equipped with a reflux condenser, dissolve 6-bromo-2-methylbenzoxazole (1.0 eq) in a suitable solvent such as dioxane or toluene.
- Oxidant Addition: Add selenium dioxide (SeO_2) (1.1-1.2 eq) to the solution. Causality: SeO_2 is a specific reagent for the oxidation of activated methyl groups to aldehydes, minimizing over-oxidation to the carboxylic acid that can occur with stronger agents like KMnO_4 .
- Heating: Reflux the mixture for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up: Cool the reaction to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.
- Purification: Concentrate the filtrate and purify the crude residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure **6-bromo-benzoxazole-2-carbaldehyde**.

Chemical Reactivity and Derivatization Potential

The aldehyde functionality at the C2 position is a highly versatile chemical handle, making this compound an excellent starting point for building molecular diversity for screening libraries.[\[6\]](#)

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Caption: Key derivatization pathways from the C2-carbaldehyde group.

- Oxidation: The aldehyde can be easily oxidized to the corresponding 6-bromo-benzoxazole-2-carboxylic acid using mild agents like silver oxide (Ag_2O) or stronger ones like potassium permanganate.^{[6][7]} This carboxylic acid is a valuable intermediate for forming amides and esters.
- Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The aldehyde can react with primary or secondary amines to form an imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride) to generate a diverse array of secondary and tertiary amines.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into various alkenes, providing a route to extend carbon chains and introduce new functionalities.
- Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, further expanding the scaffold.

Applications in Drug Discovery and Research

The title compound is not typically an end-product but rather a high-value intermediate for accessing more complex molecules with therapeutic potential.

- **Scaffold for Bioactive Agents:** The benzoxazole core is present in compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[3][8][9][10]} Researchers can leverage **6-bromo-benzooxazole-2-carbaldehyde** to synthesize novel derivatives for screening against these and other disease targets.
- **Fragment-Based Drug Design (FBDD):** Due to its relatively small size and functional group handles, this molecule can be used as a starting fragment in FBDD campaigns. The fragment can be optimized and grown from the aldehyde position to improve binding affinity to a protein target.
- **Chemical Probes and Dyes:** The benzoxazole structure is also a component of some fluorescent dyes and optical brighteners. The reactive aldehyde allows for conjugation to other molecules, enabling the development of custom chemical probes for biological imaging.

Safety, Handling, and Storage

- **Safety:** As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Aromatic aldehydes can be irritants, and brominated organic compounds should be handled with care.
- **Storage:** To maintain its integrity, **6-bromo-benzooxazole-2-carbaldehyde** should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This prevents the slow oxidation of the aldehyde group to the carboxylic acid upon exposure to air.

Conclusion

6-Bromo-benzooxazole-2-carbaldehyde is a compound of significant synthetic utility for chemists in drug discovery and materials science. Its preparation via a reliable, multi-step protocol provides access to a versatile building block. The strategic placement of the reactive aldehyde and the bromine atom on the privileged benzoxazole scaffold offers a wealth of

opportunities for chemical modification, enabling the rapid generation of diverse molecular libraries for the discovery of new and potent bioactive agents.

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